molecular formula C8H13NS B13248943 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine

2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine

Cat. No.: B13248943
M. Wt: 155.26 g/mol
InChI Key: ANUOZAXGGOTPAR-UHFFFAOYSA-N
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Description

2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is a chemical compound with the molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol . This compound is characterized by the presence of a thiolane ring, a methyl group, and a prop-2-yn-1-yl substituent on the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine typically involves the reaction of 2-methylthiolan-3-amine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of the propargyl group allows for covalent modification of target proteins, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(prop-2-yn-1-yl)tetrahydrothiophen-3-amine
  • 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
  • N-(prop-2-yn-1-yl)aniline derivatives

Uniqueness

2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is unique due to its specific structural features, such as the thiolane ring and the propargyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-methyl-N-prop-2-ynylthiolan-3-amine

InChI

InChI=1S/C8H13NS/c1-3-5-9-8-4-6-10-7(8)2/h1,7-9H,4-6H2,2H3

InChI Key

ANUOZAXGGOTPAR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)NCC#C

Origin of Product

United States

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